molecular formula C8H6FNO B6284626 5-ethynyl-3-fluoro-2-methoxypyridine CAS No. 1211587-10-8

5-ethynyl-3-fluoro-2-methoxypyridine

Cat. No. B6284626
CAS RN: 1211587-10-8
M. Wt: 151.1
InChI Key:
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Description

“5-ethynyl-3-fluoro-2-methoxypyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. In this case, the pyridine ring is substituted with an ethynyl group at the 5-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 5-position of the ring is substituted with an ethynyl group (C≡CH), the 3-position is substituted with a fluorine atom, and the 2-position is substituted with a methoxy group (OCH3) .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be similar to those of other fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Pyridine Nucleosides Derivation

5-Fluoro-2-methoxypyridine, a related compound to 5-ethynyl-3-fluoro-2-methoxypyridine, has been utilized in synthesizing various nucleosides. These nucleosides have applications in exploring antitumor and antibacterial properties. The process involves the conversion of 5-fluoro-2-methoxypyridine into several derivatives, which are then used in further chemical reactions to produce nucleosides like 5-fluoro-3-deazauridine and 5-fluoro-4-methoxy-3-deazauridine (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).

Metabolic Studies in Cancer Research

Compounds like 1-ethoxymethyl-5-fluorouracil (EM-FU), derived from 5-fluorouracil, have been studied for their metabolic activities, particularly in suppressing catabolism of 5-fluorouracil in the liver. This suppression aids in maintaining effective blood levels of 5-fluorouracil, which is crucial in cancer therapy (Harada et al., 1993).

Development of Antimetabolite and Antitumor Agents

The use of derivatives of 5-fluorouracil, like EM-FU, in combination with other compounds, has been explored for potential antitumor activities. These studies focus on the synthesis and efficacy of these compounds in treating various types of cancer, such as non-small cell lung cancer (Nakai et al., 1994).

Neuroimaging in Alzheimer's Disease

Compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used in neuroimaging studies for Alzheimer's disease. This involves the quantification of serotonin receptors in the brain using positron emission tomography (PET) (Kepe et al., 2006).

DNA Labeling in Biological Studies

5-Ethynyl-2'-deoxyuridine (EdU), a nucleoside analog, is used for DNA labeling in various biological studies. It's less toxic than traditional labels and can be used for long-term cell survival studies and deep-tissue imaging, making it suitable for a range of research applications, including studies on cell proliferation and DNA synthesis (Neef & Luedtke, 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-3-fluoro-2-methoxypyridine can be achieved through a multi-step process involving the introduction of the ethynyl and fluoro groups onto a pyridine ring, followed by the methoxy group. The final product can be obtained through a coupling reaction between the intermediate compounds.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "acetylene", "sodium amide", "methyl iodide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "methanol" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyridine is treated with sodium amide and acetylene to form 5-ethynyl-2-chloro-3-fluoropyridine.", "Step 2: 5-ethynyl-2-chloro-3-fluoropyridine is reacted with methyl iodide and copper(I) iodide in the presence of potassium carbonate to form 5-ethynyl-3-fluoro-2-methylpyridine.", "Step 3: 5-ethynyl-3-fluoro-2-methylpyridine is then treated with palladium(II) acetate and triethylamine in methanol to form 5-ethynyl-3-fluoro-2-methoxypyridine." ] }

CAS RN

1211587-10-8

Molecular Formula

C8H6FNO

Molecular Weight

151.1

Purity

95

Origin of Product

United States

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